REACTION_CXSMILES
|
[CH:1]1[C:14]2[CH:13]=[CH:12][C:11]3[C:6](=[CH:7][CH:8]=CC=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:15]([OH:18])(=O)[CH3:16].Br([O-])(=O)=[O:20].[K+].BrBr>O>[C:15]1(=[O:18])[C:16]2[CH:8]=[CH:7][C:6]3[C:5](=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:4]=2[CH:3]=[CH:2][C:1]1=[O:20] |f:2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C=CC12
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition of the first portion the temperature
|
Type
|
ADDITION
|
Details
|
The second portion was added
|
Type
|
TEMPERATURE
|
Details
|
The deep red solution was cooled
|
Type
|
CUSTOM
|
Details
|
the precipitate was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
CUSTOM
|
Details
|
by reslurrying in 100 ml of hot (70° C.) aqueous sodium bisulfite solution (40 percent)
|
Type
|
FILTRATION
|
Details
|
filtering while hot
|
Type
|
TEMPERATURE
|
Details
|
The deep red filtrate was cooled
|
Type
|
ADDITION
|
Details
|
treated with aqueous sodium carbonate until basic
|
Type
|
CUSTOM
|
Details
|
The precipitated product was recovered by extraction with methylene chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(C=CC=2C3=CC=CC=C3C=CC12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |